molecular formula C10H15NO B13455005 3-Isopropyl-5-methoxyaniline

3-Isopropyl-5-methoxyaniline

Cat. No.: B13455005
M. Wt: 165.23 g/mol
InChI Key: YZZWSIKGRIPQPH-UHFFFAOYSA-N
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Description

3-Isopropyl-5-methoxyaniline is an aromatic amine with the molecular formula C10H15NO. This compound is characterized by the presence of an isopropyl group and a methoxy group attached to the benzene ring, along with an amino group. It is a derivative of aniline and is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-5-methoxyaniline typically involves the nitration of 3-isopropyl-5-methoxybenzene followed by reduction of the nitro group to an amino group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reduction of the nitro group to an amino group can be achieved using catalytic hydrogenation or by employing reducing agents such as iron powder in the presence of hydrochloric acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropyl-5-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron powder and hydrochloric acid.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Isopropyl-5-methoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-methoxyaniline involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The methoxy and isopropyl groups may influence the compound’s lipophilicity and membrane permeability, enhancing its biological activity .

Comparison with Similar Compounds

    3-Methoxyaniline: Similar structure but lacks the isopropyl group.

    4-Methoxyaniline: Similar structure but with the methoxy group in a different position.

    3-Isopropylaniline: Similar structure but lacks the methoxy group.

Uniqueness: 3-Isopropyl-5-methoxyaniline is unique due to the presence of both the isopropyl and methoxy groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for various applications .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

3-methoxy-5-propan-2-ylaniline

InChI

InChI=1S/C10H15NO/c1-7(2)8-4-9(11)6-10(5-8)12-3/h4-7H,11H2,1-3H3

InChI Key

YZZWSIKGRIPQPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1)OC)N

Origin of Product

United States

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